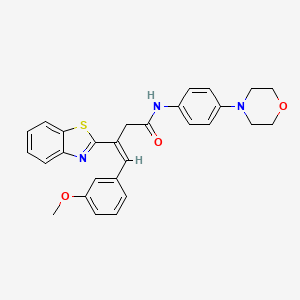

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a natural product found in Agaricus bisporus and Agaricus campestris with data available.

Scientific Research Applications

Biosynthesis Precursor

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a key precursor in the biosynthesis of biologically active porphyrins, such as chlorophyll, bacteriochlorophyll, and heme. These compounds play crucial roles in photosynthesis, oxygen transport, and electron transport (Shrestha-Dawadi & Lugtenburg, 2003).

Enzyme Modification

The compound has been used to study enzyme modifications. For instance, it has been involved in the modification of rabbit muscle pyruvate kinase, providing insights into enzyme alkylation mechanisms (Chalkley & Bloxham, 1976).

Synthetic Chemistry

In synthetic chemistry, methods for the synthesis of this compound and its derivatives have been developed. These syntheses have implications in producing a variety of natural and nonnatural α-amino acids and their derivatives, highlighting its versatility in synthetic applications (Yuan, 2006).

HIV-Protease Assay

This compound has been used in the development of HIV-protease assays. For example, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative, has been utilized in creating oligopeptides for sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).

Biocatalysis in Synthesis

Biocatalysis research has employed this compound in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This has implications for chiral building blocks in life sciences, drug development, and industrial product manufacture (Hernández et al., 2017).

Biosynthetic Studies

The compound has been instrumental in studying biosynthetic pathways. For example, research on clavaminic acid synthase has used this compound to understand the biosynthetic origin of proclavamic acid, offering insights into natural product synthesis (Baldwin et al., 1993).

Antioxidant Properties

Investigations into the antioxidant properties of various analogs of the compound have been conducted. These studies have implications for potential skin whitening agents in cosmetic applications and for understanding the anti-browning effect of pineapple juice (Zheng et al., 2010).

Renin Inhibitors

The compound has been used in the design of renin inhibitory peptides for studying human plasma renin, which is crucial in understanding and potentially treating certain cardiovascular diseases (Thaisrivongs et al., 1987).

Chemotherapy Research

It has been a key component in the synthesis of analogs used in chemotherapy research, highlighting its importance in developing new therapeutic agents (Pan Jian-ju, 2013).

PET Radiotracer Synthesis

The compound is used in synthesizing precursors for positron emission tomography (PET) radiotracers, contributing significantly to cancer diagnosis and management (Liu et al., 2017).

properties

Molecular Formula |

C11H14N2O5 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-7(11(17)18)2-4-10(16)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,14-15H,2,4,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 |

InChI Key |

HJLNKWYSKFDHDG-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)O)O |

synonyms |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)

![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)